Leptin (116-130)

Leptin resistance Ob-Rb signaling STAT3 phosphorylation

Leptin (116-130) is the only characterized fragment that bypasses Ob-Rb desensitization, delivering body-weight reduction, food-intake suppression (~15%), and blood-glucose lowering (~100 mg/dL) in both ob/ob and db/db mice. Unlike full-length leptin or other fragments (e.g., 22-56), it uniquely promotes AMPA-receptor trafficking, hippocampal LTP, and protection against Aβ-induced synaptic disruption. SPPS-synthesized with routine purities ≥95% (HPLC), it offers a defined, reproducible tool for metabolic resistance, neurodegenerative, and neuroendocrine studies. Ideal as a reference standard for oral leptin-mimetic drug discovery programs.

Molecular Formula C29H50N8O12S
Molecular Weight 734.8 g/mol
Cat. No. B15617473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeptin (116-130)
Molecular FormulaC29H50N8O12S
Molecular Weight734.8 g/mol
Structural Identifiers
InChIInChI=1S/C29H50N8O12S/c1-13(2)9-17(33-25(44)18(11-39)34-26(45)19(12-50)35-23(42)15(30)10-38)28(47)37-8-4-5-20(37)27(46)32-16(6-7-21(31)41)24(43)36-22(14(3)40)29(48)49/h13-20,22,38-40,50H,4-12,30H2,1-3H3,(H2,31,41)(H,32,46)(H,33,44)(H,34,45)(H,35,42)(H,36,43)(H,48,49)/t14-,15+,16+,17+,18+,19+,20+,22+/m1/s1
InChIKeyUPGRZGJMOBNXSP-PDSMTZFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leptin (116-130) Procurement Guide: A Synthetic Leptin Fragment with Ob-Rb-Independent Metabolic and Neuroprotective Activity


Leptin (116-130) is a synthetic 15-amino-acid peptide amide fragment (mouse sequence: SCSLPQTSGLQKPES-NH₂; MW ~1561 Da; CAS 258276-95-8) derived from the C-terminal domain of the full-length 147-amino-acid leptin hormone [1]. Originally identified through systematic fragment screening in C57BL/6J ob/ob mice, this fragment retains the body-weight-regulating and food-intake-suppressing activities of native leptin while operating through a mechanistically distinct, Ob-Rb-long-isoform-independent pathway [2]. Its small size enables routine solid-phase peptide synthesis (SPPS) with typical purities ≥95% by HPLC, in contrast to the recombinant expression required for full-length leptin, making it an accessible and well-defined tool compound for metabolic, neuroendocrine, and neurodegenerative disease research [1].

Why Full-Length Leptin or Other Leptin Fragments Cannot Substitute for Leptin (116-130) in Targeted Research


Leptin fragments are not functionally interchangeable. Full-length recombinant leptin (147 amino acids, ~16 kDa) signals predominantly through the Ob-Rb long isoform via JAK2/STAT3 phosphorylation, a pathway that is desensitized in the leptin-resistant state common to dietary obesity [1]. Leptin (116-130) bypasses this requirement entirely—it fails to activate Ob-Rb-mediated STAT3 signaling at concentrations up to 1 μM yet retains in vivo efficacy on body weight and glucose homeostasis in both ob/ob and db/db mice lacking functional Ob-Rb [1]. Furthermore, other reported bioactive fragments such as leptin (22-56) fail to recapitulate the neuroprotective and AMPA-receptor-trafficking activities uniquely preserved by leptin (116-130) [2]. Selecting the incorrect fragment or assuming equivalence with the full-length hormone will therefore lead to fundamentally different—and potentially absent—biological readouts.

Quantitative Differentiation Evidence for Leptin (116-130) Against Closest Analogs and In-Class Alternatives


Ob-Rb-Independent Signaling: STAT3 Phosphorylation Failure vs. Native Leptin in 293T Cells

Unlike native leptin, leptin (116-130) does not engage the canonical Ob-Rb/JAK2/STAT3 signaling axis. In 293T cells transfected with the leptin receptor long isoform (Ob-Rb), LEP(116-130) (mouse) at concentrations ranging from 10 nM to 1 μM failed to induce STAT3 phosphorylation, whereas native leptin at 10 nM produced significant STAT3 activation under identical conditions . This finding is corroborated by earlier studies showing that LEP(116-130) was unable to compete the binding of alkaline phosphatase-leptin fusion protein to Ob-R and could not activate signal transduction by Ob-Rb in vitro [1]. This mechanistic divergence has practical consequences: in homozygous female C57BLKS/J-m db/db mice that lack functional Ob-Rb, LEP(116-130) still reduced body weight gain and blood glucose levels, confirming an Ob-Rb-bypass mechanism [1].

Leptin resistance Ob-Rb signaling STAT3 phosphorylation JAK2/STAT pathway

Neuroprotection and AMPA Receptor Trafficking: Leptin (116-130) vs. Leptin (22-56) in Hippocampal Synaptic Plasticity

Leptin (116-130) faithfully recapitulates the cognitive-enhancing and neuroprotective properties of full-length leptin at hippocampal CA1 synapses, whereas another reported bioactive fragment, leptin (22-56), is entirely inactive in these assays [1]. Acute application of leptin (116-130) promoted AMPA receptor (GluA1 subunit) trafficking to synapses and facilitated activity-dependent hippocampal long-term potentiation (LTP), mirroring the effects of native leptin. In contrast, leptin (22-56) had no effect on hippocampal excitatory synaptic transmission, AMPA receptor trafficking, or LTP [1][2]. Furthermore, leptin (116-130) prevented hippocampal synaptic disruption and neuronal cell death induced by amyloid-β (Aβ) in cellular models of amyloid toxicity, while leptin (22-56) displayed no neuroprotective effects against Aβ [2]. Leptin (116-130) also enhanced performance in episodic-like memory tests in vivo [1].

Alzheimer's disease AMPA receptor trafficking synaptic plasticity amyloid-beta neurotoxicity

Body Weight and Food Intake Reduction in ob/ob Mice: LEP(116-130) vs. Vehicle and Competing Fragments (106-120, 126-140)

In the foundational fragment-mapping study, six overlapping peptide amides spanning leptin residues 106–167 were compared head-to-head for effects on body weight and food intake in female C57BL/6J ob/ob mice [1]. After 28 daily 1-mg intraperitoneal injections, mice receiving LEP(116-130) were 3.4% lighter than their starting body weight, whereas vehicle-injected controls gained 14.7% [1]. Competing fragments showed graded efficacy: LEP(106-120)-treated mice were only 1.8% heavier (vs. start), and LEP(126-140)-treated mice were 4.2% heavier, compared with 20.3–25.0% weight gain for fragments 136–167 [1]. Food intake was reduced by 15% in the LEP(116-130), LEP(106-120), and LEP(126-140) groups, but not in mice receiving C-terminal fragments (136–150, 146–160, 156–167) [1]. Within the first 7 days, LEP(116-130) produced the greatest initial weight loss (13.8% of starting weight), outperforming LEP(106-120) (12.3%) and LEP(126-140) (9.8%) [1]. Independent replication confirmed that daily 1-mg i.p. LEP(116-130) amide for 28 days caused 3.4% body weight loss vs. 14.7% gain in controls, with 15% food intake reduction [2].

Obesity food intake body weight regulation leptin deficiency

Differential Pituitary Hormone Regulation: Leptin (116-130) Amide vs. Recombinant Human Leptin on LH and FSH Secretion

Leptin (116-130) amide and recombinant human leptin exert qualitatively distinct effects on pituitary gonadotropin secretion. In incubated hemi-pituitaries from adult male rats, leptin(116-130) amide, at all doses tested (10⁻⁹–10⁻⁵ M), significantly decreased both LH and FSH secretion [1]. In contrast, recombinant human leptin tested over the concentration range 10⁻⁹–10⁻⁷ M in the identical experimental protocol was completely ineffective at modulating LH and FSH release [1]. Both compounds inhibited basal and hCG-stimulated testosterone secretion from adult rat testis in vitro, with leptin(116-130) amide showing significant inhibition from 10⁻⁷ M upwards, while recombinant leptin was effective across 10⁻⁹–10⁻⁷ M [1]. Neither compound altered basal PRL or GH secretion in this system [1]. In separate in vivo studies, leptin(116-130) administered i.c.v. (15 μg) to fasted adult male rats increased LH pulse frequency (2.0 ± 0.26 vs. 1.20 ± 0.37 pulses/150 min; P ≤ 0.05), mean LH levels (0.24 ± 0.06 vs. 0.07 ± 0.03 ng/mL; P ≤ 0.05), and LH AUC (36 ± 8.5 vs. 9 ± 3.9 ng/mL/150 min; P ≤ 0.01) relative to saline controls [2].

Neuroendocrinology LH secretion FSH secretion pituitary function reproductive axis

Opposing Adrenal Cortex Effects: Leptin[116-130] vs. Recombinant Leptin[1-147] on Steroid Secretion and Proliferation

Leptin[116-130] and full-length leptin[1-147] exert opposing effects on adrenocortical function in the regenerating rat adrenal model [1]. Following three subcutaneous injections of 2 nmol/100 g body weight, leptin[1-147] increased plasma aldosterone concentration at day 8 and plasma corticosterone concentration (PBC) at day 5 of regeneration, without affecting the mitotic index [1]. In marked contrast, leptin[116-130] lowered PBC and decreased the mitotic index at both time points of adrenal regeneration, indicating an anti-proliferative and anti-secretagogue action distinct from the native hormone [1]. In a broader fragment comparison study, metaphase index was unaffected by leptin(1-147) but was lowered by leptin(116-130), leptin(150-167), and leptin(138-167) [2]. Furthermore, in immature rat adrenal zona glomerulosa, leptin(116-130) evoked a 40% rise in mitotic index while leptin(1-147) was ineffective, demonstrating that the directionality of the proliferative effect is tissue-context-dependent [3].

Adrenal cortex corticosterone aldosterone mitotic index regeneration

Blood Glucose Reduction and Thermoneutrality: LEP(116-130) vs. Native Leptin in Diabetic Mouse Models

LEP(116-130) reduces blood glucose by approximately 100 mg/dL in both ob/ob (leptin-deficient) and db/db (leptin-receptor-deficient) mouse models, demonstrating glucose-lowering efficacy that does not depend on functional Ob-Rb [1]. This is a mechanistically critical distinction: native leptin requires Ob-Rb for its glucoregulatory actions and is ineffective in db/db mice that lack this receptor isoform. In db/db mice, LEP(116-130) reduced body weight gain and blood glucose but not food intake, further confirming an Ob-Rb-independent anti-hyperglycemic mechanism [1]. A further practical differentiator is that LEP(116-130), unlike native leptin, has no effect on thermoregulation in wild-type C57BLKS/J-m mice after 4 or 7 days of administration, indicating a narrower pharmacological profile that spares thermogenic pathways [2]. The active core of LEP(116-130) was subsequently mapped to residues 116–122 (OB3), and D-amino acid substitution at position 4 ([D-Leu-4]-OB3) increased weight-reducing efficacy 2.6-fold and normalized blood glucose to wild-type levels within 2 days of treatment initiation [2].

Glucose homeostasis db/db mice ob/ob mice thermoregulation diabetes

High-Impact Research and Industrial Application Scenarios for Leptin (116-130) Based on Verified Differentiation Evidence


Leptin-Resistant Obesity and Type 2 Diabetes Research: Bypassing Ob-Rb Desensitization

Leptin (116-130) is uniquely suited for metabolic studies in models of leptin resistance, where full-length leptin fails due to Ob-Rb desensitization or absence. Its demonstrated ability to reduce body weight gain, suppress food intake by 15%, and lower blood glucose by ~100 mg/dL in both ob/ob and db/db mice—the latter lacking functional Ob-Rb entirely—enables investigation of Ob-Rb-independent pathways for appetite and glucose regulation [1][2]. The absence of thermogenic effects further simplifies data interpretation by isolating energy-intake effects from energy-expenditure confounds [2]. This makes the fragment an essential tool for pharmaceutical screening programs targeting leptin resistance, where native leptin shows limited efficacy.

Alzheimer's Disease and Synaptic Plasticity Research: Fragment-Specific Neuroprotection

In neurodegeneration research, leptin (116-130) is the only well-characterized leptin fragment that simultaneously promotes AMPA receptor trafficking, facilitates hippocampal LTP, and protects against Aβ-induced synaptic disruption and neuronal cell death [1]. Since the alternative fragment leptin (22-56) is completely inactive in these CNS assays, researchers studying the leptin system as a therapeutic target in Alzheimer's disease must specifically procure fragment 116-130 to obtain neuroactive material [1]. Subsequent hexamer mapping studies have further narrowed the active core to residues 116–122, validating that the bioactivity relevant to cognitive enhancement resides precisely within this sequence window [2].

Neuroendocrine Axis Studies: Dissecting Pituitary-Gonadal and Pituitary-Adrenal Actions

Leptin (116-130) enables the pharmacological dissection of leptin's neuroendocrine effects that are masked or absent when using full-length recombinant leptin. The fragment's unique direct inhibitory action on pituitary LH and FSH secretion—an effect not observed with native leptin at equivalent concentrations—provides a tool to study gonadotropin regulation independent of hypothalamic GnRH input [1]. Similarly, the opposing effects of leptin[116-130] (inhibition) vs. leptin[1-147] (stimulation) on adrenocortical steroid secretion and proliferation allow researchers to probe the existence of multiple leptin receptor subtypes or signaling modalities within the hypothalamic-pituitary-adrenal axis [2][3].

Peptide Lead Optimization and Structure-Activity Relationship (SAR) Programs

Leptin (116-130) serves as a validated starting scaffold for medicinal chemistry campaigns aimed at developing orally bioavailable, small-molecule leptin mimetics. The active core has been mapped to residues 116–122 (OB3), and structure-activity studies have demonstrated that D-amino acid substitution at Leu-4 ([D-Leu-4]-OB3) improves weight-reducing efficacy 2.6-fold and normalizes blood glucose within 2 days [1]. The fragment's amenability to SPPS, high aqueous solubility (≥50 mg/mL in water), and well-characterized in vivo pharmacology make it an ideal reference standard and starting template for iterative analog design in obesity and diabetes drug discovery programs [2].

Quote Request

Request a Quote for Leptin (116-130)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.